2-oxo-1,2-dihydro-3,4-quinolinedicarboxylic acid
Overview
Description
2-oxo-1,2-dihydro-3,4-quinolinedicarboxylic acid (OQD) is a compound that has been extensively studied for its potential in various scientific research applications. It is a heterocyclic organic compound that contains two carboxylic acid groups and a quinoline ring system. OQD has been shown to exhibit a wide range of biochemical and physiological effects and has been used as a tool in various scientific studies.
Scientific Research Applications
Inhibitor of Acetylcholinesterase Enzyme
This compound has been synthesized and evaluated as a potent inhibitor against the acetylcholinesterase enzyme (AChE). This enzyme plays a crucial role in Alzheimer’s disease, and inhibiting it can help manage the symptoms of this condition .
Alzheimer’s Disease Treatment
The compound has been used in the synthesis of new 2-oxo-1,2-dihydroquinoline-3-carboxamides, which have shown strong potency in inhibiting AChE. Some of these synthesized carboxamides have activities higher than or close to donepezil, a drug used for treating Alzheimer’s disease .
Synthesis of Heteroannelated Derivatives
4-Hydroxy-2-quinolones, which are synthetic analogs of this compound, have been used in the synthesis of heteroannelated derivatives. These derivatives have shown unique biological activities .
Diuretic Agents
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid anilides, which are derivatives of this compound, have been synthesized as potential diuretic agents. These compounds have shown a significant effect on the urinary function of the kidney .
Inhibitor of Various Enzymes
4-Cyanopyridine-3-carboxamides, which are derivatives of this compound, have been used as inhibitors of various enzymes such as BACE1, ACC1, mTORC1 and mTORC2, Clk1/4, and nicotinamide-N-methyl transferase .
Antituberculosis Agents
Some derivatives of this compound have been used as antituberculosis agents. They have shown a broad spectrum of hypolipidemic activity and strong cardiomyocyte-protective effects .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit theacetylcholinesterase enzyme (AChE) . AChE is a critical enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system.
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which plays a crucial role in memory and cognition . By preventing the breakdown of acetylcholine, the compound potentially enhances the transmission of signals in the nervous system, which could have implications for conditions like Alzheimer’s disease.
Result of Action
The result of the compound’s action would likely be an increase in acetylcholine levels due to the inhibition of AChE . This could enhance signal transmission in the nervous system and potentially improve cognitive function.
properties
IUPAC Name |
2-oxo-1H-quinoline-3,4-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-9-8(11(16)17)7(10(14)15)5-3-1-2-4-6(5)12-9/h1-4H,(H,12,13)(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPQFYZNFAEAQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401240382 | |
Record name | 1,2-Dihydro-2-oxo-3,4-quinolinedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401240382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2-dihydroquinoline-3,4-dicarboxylic acid | |
CAS RN |
103646-21-5 | |
Record name | 1,2-Dihydro-2-oxo-3,4-quinolinedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103646-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-2-oxo-3,4-quinolinedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401240382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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